molecular formula C8H17N3O3 B581943 tert-Butyl (3-hydrazino-3-oxopropyl)carbamate CAS No. 42116-56-3

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Cat. No.: B581943
CAS No.: 42116-56-3
M. Wt: 203.242
InChI Key: IEQUZNXTFVGDPD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate generally involves a two-step reaction :

Chemical Reactions Analysis

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate has several applications in scientific research :

Comparison with Similar Compounds

Biological Activity

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the hydrazine moiety and carbamate functional group, suggests various applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₇N₃O₃
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 42116-56-3
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with hydrazine derivatives, leading to the formation of the hydrazine functional group. This process can be optimized through various organic synthesis techniques to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing hydrazine groups have been shown to inhibit bacterial growth effectively. A study evaluated several hydrazine-based compounds for their antibacterial properties against various strains, revealing that modifications to the hydrazine structure could enhance efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of carbamate derivatives has been explored in several studies. In vivo assays demonstrated that certain derivatives exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition of inflammation ranged from 39% to 54%, indicating a significant biological impact .

Anticancer Activity

The anticancer properties of hydrazine-containing compounds have also been investigated. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, studies have shown that hydrazine derivatives can inhibit key enzymes involved in cancer progression, suggesting their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer pathways. The binding affinity and specificity of these interactions are critical for understanding its therapeutic potential.

Case Studies

  • Antimicrobial Study : A recent study assessed a series of hydrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Research : In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated a dose-dependent reduction in inflammation, supporting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQUZNXTFVGDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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